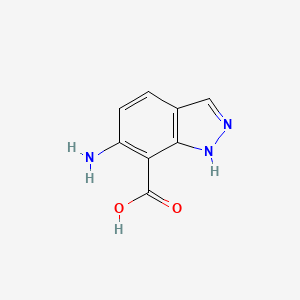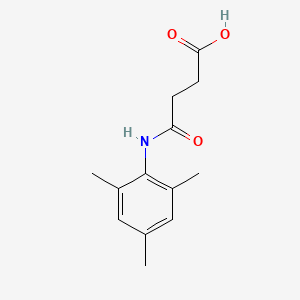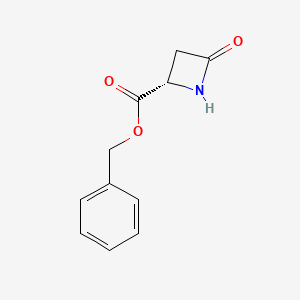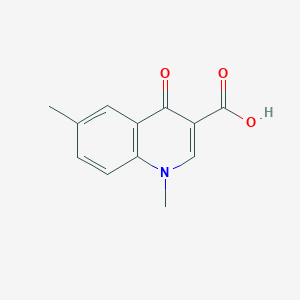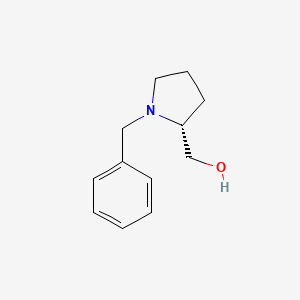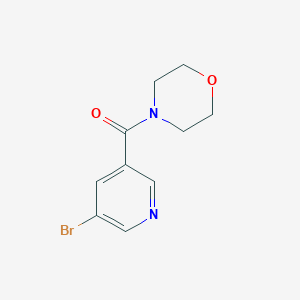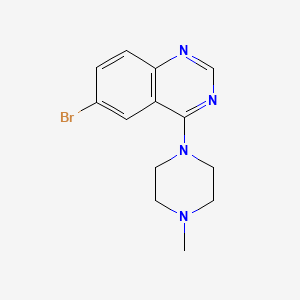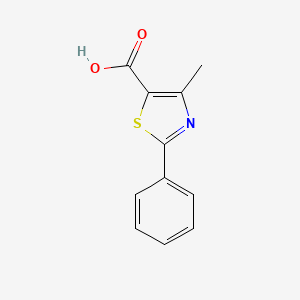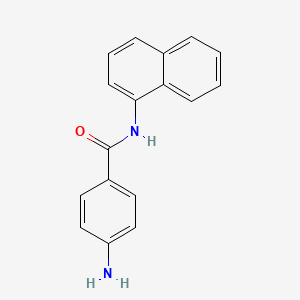
6-Bromo-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of quinoline derivatives, including those similar to 6-Bromo-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid, involves complex reactions. For instance, the synthesis of 4-alkyl/aryl-5,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5-diones involves the treatment of 3-acyl-4-hydroxy-1H-quinolin-2-ones with ethyl (triphenylphosphoranylidene)acetate, followed by bromination and alkaline hydrolysis to yield various quinoline derivatives (Klásek, Kořistek, Sedmera, & Halada, 2003). This demonstrates the intricate steps required to synthesize complex quinoline derivatives.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is central to their reactivity and properties. The X-ray diffraction investigation of S-(-)-1-phenylethylamide of 6-bromo-4-hydroxy-1-isoamyl-2-oxo-3-quinolinecarboxylic acid provided insights into its absolute configuration, showcasing the importance of structural analysis in understanding the chemical behavior of such compounds (Украинец, Таран, Лиханова, Джарадат, & Шишкин, 2012).
Chemical Reactions and Properties
The chemical reactivity of 6-bromo-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid derivatives can be complex. For example, the synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile involves multiple steps, including nitration, chlorination, and alkylation, highlighting the compound's versatile reactivity and potential for creating various bioactive molecules (Lei et al., 2015).
Applications De Recherche Scientifique
Antimicrobial and Antimalarial Agents
A study by Parthasaradhi et al. (2015) explored the synthesis of novel derivatives of 6-bromoquinoline, including 6-bromo-2-chloroquinoline, for their potential as antimicrobial and antimalarial agents. These compounds were tested against various microorganisms and Plasmodium falciparum, the parasite causing malaria, showing significant activity (Parthasaradhi et al., 2015).
Fluorescent Brightening Agents
Rangnekar and Shenoy (1987) conducted research on the synthesis of 2-aryl-6-bromoquinolines and their derivatives, investigating their potential use as fluorescent brightening agents. This study highlights the versatility of bromoquinoline derivatives in various industrial applications (Rangnekar & Shenoy, 1987).
Synthesis of Biologically Active Compounds
Grinev et al. (1987) synthesized novel 5-methoxyindole-3-carboxylic acids with bromine at the 6-position, which are precursors for creating analogs of biologically active compounds. This study underscores the significance of brominated compounds in the development of new therapeutic agents (Grinev et al., 1987).
Inhibitors Synthesis
Lei et al. (2015) described the synthesis of an important intermediate in PI3K/mTOR inhibitors, showcasing the relevance of bromoquinoline compounds in medicinal chemistry, particularly in the development of cancer therapies (Lei et al., 2015).
Antibacterial Agents
Ishikawa et al. (1990) synthesized a series of substituted pyrroloquinolines, starting from a bromo-indole derivative, to create potent antibacterial agents effective against both gram-positive and gram-negative bacteria. This research exemplifies the critical role of bromoquinoline derivatives in antibiotic development (Ishikawa et al., 1990).
Mécanisme D'action
Propriétés
IUPAC Name |
6-bromo-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO3/c1-8-2-5-14(20-8)13-7-11(15(18)19)10-6-9(16)3-4-12(10)17-13/h2-7H,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJDQCOBHWQSBSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353784 | |
| Record name | 6-bromo-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid | |
CAS RN |
350998-12-8 | |
| Record name | 6-bromo-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




